molecular formula C20H25NO4 B5569781 N-(4-isopropylbenzyl)-3,4,5-trimethoxybenzamide CAS No. 5924-16-3

N-(4-isopropylbenzyl)-3,4,5-trimethoxybenzamide

Cat. No. B5569781
CAS RN: 5924-16-3
M. Wt: 343.4 g/mol
InChI Key: PIKQWMXHYQEHHZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(4-isopropylbenzyl)-3,4,5-trimethoxybenzamide and its derivatives typically involves the condensation of 3,4,5-trimethoxybenzyl chloride with different amines. This process results in the formation of trimethoxybenzyl derivatives through a reaction that showcases the versatility of the parent compound in forming various substituted benzamides. The methodology for synthesis can vary, demonstrating the compound's adaptability in chemical synthesis (Abo-Sier et al., 1977).

Molecular Structure Analysis

The molecular structure of N-(4-isopropylbenzyl)-3,4,5-trimethoxybenzamide derivatives has been extensively studied through single crystal X-ray diffraction studies. These studies reveal intricate details about the compound's geometry, including bond lengths, angles, and the presence of unusual C–H···π interactions, which play a significant role in the molecular packing and overall stability of the compound. Such interactions contribute to the three-dimensional network formation, underscoring the complexity of its structural characteristics (Saeed & Simpson, 2012).

Chemical Reactions and Properties

N-(4-isopropylbenzyl)-3,4,5-trimethoxybenzamide participates in various chemical reactions, indicative of its reactive nature and chemical versatility. Its reactivity has been explored in the context of synthesizing potential memory enhancers, where derivatives exhibit acetylcholinesterase-inhibiting activity. These studies not only highlight its chemical reactivity but also its potential biological applications (Piplani et al., 2018).

Scientific Research Applications

Potential Memory Enhancers

N-(4-Hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives have been synthesized and evaluated for their potential as memory enhancers. These compounds exhibit acetylcholinesterase-inhibiting activity, with IC50 values in the low micromolar range. They have shown dose-dependent increases in memory retention in vivo, with compound 10a demonstrating significant memory retention compared to piracetam. Molecular docking and simulation studies confirmed the stability of these compounds in binding toward acetylcholinesterase, indicating their potential as memory enhancers (Piplani, Sharma, Mehta, & Malik, 2018).

Antitumor Activity

Trimidox, a newly synthesized analog of didox (N,3,4-trihydroxybenzamide), has been found to significantly reduce the activity of ribonucleotide reductase, an enzyme essential for DNA synthesis, in cancer cells. This compound exhibits potent antitumor activity, suggesting its promise as a candidate for chemotherapy in humans (Szekeres, Gharehbaghi, Fritzer, Woody, Srivastava, Riet, Jayaram, & Elford, 2004).

Anticonvulsant Effects

A series of 4-aminobenzamides have been synthesized and evaluated for their anticonvulsant effects. These compounds showed significant protective effects against seizures in animal models, with specific derivatives demonstrating high potency and protective indexes. This research highlights the potential of 4-aminobenzamides as anticonvulsant agents (Clark, Wells, Sansom, Norris, Dockens, & Ravis, 1984).

Herbicide Resistance in Plants

Research on Arabidopsis thaliana mutants has revealed resistance to the herbicide isoxaben, demonstrating the genetic basis for herbicide resistance. This work provides insights into the mechanisms plants can develop to resist chemical treatments, with implications for agricultural science (Heim, Roberts, Pike, & Larrinua, 1989).

Structural and Molecular Studies

The structure and reactivity of arylidene-isoxazolone compounds, including those with trimethoxybenzylidene groups, have been investigated through X-ray crystallography and density functional theory. These studies offer valuable information on the molecular interactions and potential applications of these compounds in various fields of chemistry and biochemistry (Brancatelli, Bruno, Nicolò, Cordaro, Grassi, Risitano, & Scala, 2011).

Safety And Hazards

As with any chemical compound, handling “N-(4-isopropylbenzyl)-3,4,5-trimethoxybenzamide” would require appropriate safety measures. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The future research directions for this compound could involve studying its potential applications, such as its use in the development of new drugs or materials .

properties

IUPAC Name

3,4,5-trimethoxy-N-[(4-propan-2-ylphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4/c1-13(2)15-8-6-14(7-9-15)12-21-20(22)16-10-17(23-3)19(25-5)18(11-16)24-4/h6-11,13H,12H2,1-5H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIKQWMXHYQEHHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350116
Record name ST005878
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5924163

CAS RN

5924-16-3
Record name ST005878
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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